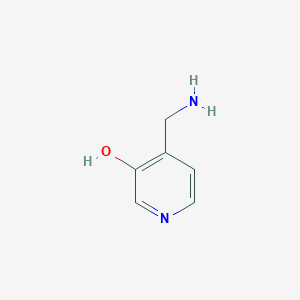

2-(Benzylamino)pyrimidine-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

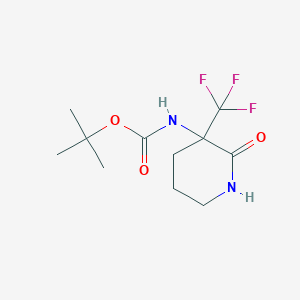

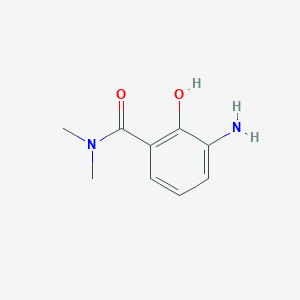

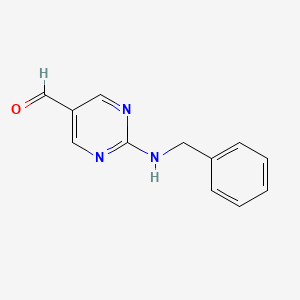

2-(Benzylamino)pyrimidine-5-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, which is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, substituted at the second position by a benzylamino group and at the fifth position by a carbaldehyde group. This structure makes it a versatile precursor for the synthesis of compounds with potential biological activities, including anticancer agents .

Synthesis Analysis

The synthesis of trisubstituted 2-arylaminopyrimidine-5-carbaldehydes, which includes compounds like 2-(Benzylamino)pyrimidine-5-carbaldehyde, can be achieved through a regioselective S(N)Ar reaction. This involves the reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with nucleophiles such as aniline, methylamine, and alkoxides under phase-transfer catalysis and traditional S(N)Ar conditions. The resulting compounds can be further functionalized to create fused-bicyclic pyrimidine substrates, which are valuable in the synthesis of unique GlambdaC base precursors .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde, exhibits polarized electronic structures. These molecules can form a three-dimensional hydrogen-bonded framework through a combination of N-H...O, C-H...O, and C-H...π(arene) hydrogen bonds. Such structural features are indicative of the potential for 2-(Benzylamino)pyrimidine-5-carbaldehyde to participate in similar hydrogen bonding, which could influence its reactivity and the stability of its derivatives .

Chemical Reactions Analysis

Compounds structurally related to 2-(Benzylamino)pyrimidine-5-carbaldehyde can undergo various chemical reactions. For instance, 2-(Alkyl/arylamino)chromone-3-carbaldehyde, which shares the carbaldehyde functional group, can react with different reagents like Meldrum's acid and hippuric acid to form the 1-benzopyrano[2,3-b]pyridine-2,5-dione moiety. This suggests that 2-(Benzylamino)pyrimidine-5-carbaldehyde could also be amenable to similar reactions, leading to the formation of diverse heterocyclic structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(Benzylamino)pyrimidine-5-carbaldehyde are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the solubility, melting point, and stability of these compounds can be influenced by the presence of the pyrimidine ring and substituents. The carbaldehyde group is likely to be reactive, making it a suitable target for nucleophilic addition reactions. The benzylamino group may also affect the compound's lipophilicity, which is important for its potential biological activity .

Safety And Hazards

properties

IUPAC Name |

2-(benzylamino)pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-9-11-7-14-12(15-8-11)13-6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCVAJMGIHAWPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589762 |

Source

|

| Record name | 2-(Benzylamino)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)pyrimidine-5-carbaldehyde | |

CAS RN |

946778-44-5 |

Source

|

| Record name | 2-(Benzylamino)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.